N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
The compound “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring (a five-membered ring with nitrogen and a carbonyl group), a fluorophenyl group (a phenyl ring with a fluorine atom), and a benzenesulfonamide moiety (a benzene ring attached to a sulfonamide group). It also has two methoxy groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry (like DFT calculations) could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The carbonyl group in the pyrrolidinone ring, the fluorine atom on the phenyl ring, and the sulfonamide group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications
Drug Discovery and Development
This compound, due to its unique structural features, may have potential applications in drug discovery. The presence of a pyrrolidine ring is often associated with biological activity, as it can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage . This can lead to the discovery of novel biologically active compounds with target selectivity.
Enzyme Inhibition
The sulfonamide group within the compound’s structure suggests that it could act as an enzyme inhibitor. Sulfonamides have been used in medicine for their antibacterial properties and have shown a wide range of biological activities, including enzyme inhibition .
Antitumor Activity
Compounds with a benzofuran moiety , similar to the one present in this compound, have exhibited antitumor properties. This suggests that the compound could be investigated for its potential use in cancer treatment.
Antifungal Applications
The benzofuran component of the compound also indicates possible antifungal applications. Benzofuran derivatives have been known to possess antifungal properties, which could be explored with this compound.
Antiviral Research
Given the structural similarity to other sulfonamide compounds that have shown antiviral activity, this compound could be a candidate for the development of new antiviral drugs .
Antidiabetic Potential
Sulfonamide compounds have been found to exhibit antidiabetic effects. The unique structure of this compound might offer a new avenue for antidiabetic drug research .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is under investigation in clinical trials
Mode of Action
Like other amphetamine derivatives, it might act as a monoamine releaser with a higher selectivity for dopamine and norepinephrine over serotonin .
Biochemical Pathways
Considering the well-characterized metabolism of similar compounds, the metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-15-6-7-16(26-2)17(10-15)27(23,24)20-13-9-18(22)21(11-13)14-5-3-4-12(19)8-14/h3-8,10,13,20H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXIJTDLCAJYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide |
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